

# Application Notes and Protocols for Studying Celastrol Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025



These application notes provide comprehensive protocols and data summaries for researchers and drug development professionals investigating the therapeutic effects of celastrol in various disease models. The information is organized by disease area, offering detailed methodologies for key experiments and summarizing quantitative data in structured tables for comparative analysis.

## I. Obesity and Metabolic Syndrome

Celastrol has emerged as a potent anti-obesity agent, primarily through its action as a leptin sensitizer. Animal models of obesity and metabolic syndrome are crucial for elucidating its mechanisms of action and evaluating its therapeutic potential.

#### **Animal Models**

The most commonly used animal models to study the anti-obesity effects of celastrol are:

- Diet-Induced Obese (DIO) Mice: These are the most prevalent models, typically C57BL/6J mice fed a high-fat diet (HFD) for an extended period (e.g., 16 weeks) to induce obesity, insulin resistance, and hyperleptinemia.[1][2]
- Leptin-Deficient (ob/ob) Mice: These mice have a mutation in the leptin gene, leading to hyperphagia and severe obesity. They are used to determine if the effects of celastrol are leptin-dependent.[2]



- Leptin Receptor-Deficient (db/db) Mice: These mice have a mutation in the leptin receptor gene, resulting in a phenotype similar to ob/ob mice. They are also used to confirm the leptin-dependent action of celastrol.[2]
- Melanocortin 4 Receptor (MC4R)-Null Mice: These mice have a deficiency in a key receptor
  in the hypothalamus involved in energy balance, leading to obesity. They are used to
  investigate whether celastrol's effects are mediated through the MC4R pathway.[3][4]
- Aged Mice: Older mice naturally develop leptin resistance and age-associated obesity, providing a relevant model to study celastrol's effects in an aging context.[5]

- Route of Administration:
  - Intraperitoneal (i.p.) injection: A common route for preclinical studies. Doses typically range from 100 μg/kg to 3 mg/kg daily.[1][2][6]
  - Oral gavage: To assess the potential for oral bioavailability. Doses can range from 1 mg/kg to 6 mg/kg daily.[2][7]
  - Intracerebroventricular (i.c.v.) infusion: To study the central effects of celastrol directly in the brain.[8]
- Vehicle: Celastrol is often dissolved in a vehicle such as a mixture of DMSO and saline or polyethylene glycol.
- Treatment Duration: Varies from a few days for acute studies to several weeks (e.g., 3-8 weeks) for chronic efficacy studies.[1][2][9]
- Body Weight and Food Intake Monitoring:
  - House mice individually to accurately measure food intake.
  - Record body weight daily or every other day.
  - Measure food intake daily by weighing the remaining food pellets.



- Glucose Tolerance Test (GTT):
  - Fast mice for 6 hours.
  - Measure baseline blood glucose from a tail snip using a glucometer.
  - Administer a bolus of glucose (typically 2 g/kg body weight) via i.p. injection.
  - Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-injection.
  - Calculate the area under the curve (AUC) for glucose excursion.
- Insulin Tolerance Test (ITT):
  - Fast mice for 4-6 hours.
  - Measure baseline blood glucose.
  - Administer human insulin (typically 0.75 U/kg body weight) via i.p. injection.
  - Measure blood glucose at 15, 30, 45, and 60 minutes post-injection.
  - Calculate the rate of glucose disappearance.
- Body Composition Analysis:
  - Use techniques like nuclear magnetic resonance (NMR) or dual-energy X-ray absorptiometry (DEXA) to measure fat mass and lean mass.
- Histological Analysis:
  - Collect tissues such as liver and adipose tissue.
  - Fix tissues in 10% formalin and embed in paraffin.
  - Section the tissues and stain with hematoxylin and eosin (H&E) to assess lipid accumulation and cell morphology.



# **Quantitative Data Summary**



| Parameter                | Animal<br>Model                 | Celastrol<br>Dose &<br>Route | Treatment<br>Duration                                         | Effect of<br>Celastrol                                           | Reference |
|--------------------------|---------------------------------|------------------------------|---------------------------------------------------------------|------------------------------------------------------------------|-----------|
| Body Weight              | DIO Mice                        | 100<br>μg/kg/day, i.p.       | 3 weeks                                                       | Reduced<br>from ~47.5g<br>to ~34.4g (a<br>decrease of<br>~27.7%) | [2]       |
| DIO Mice                 | 3 mg/kg/day,<br>i.p.            | 25 days                      | Significant reduction in body weight compared to HFD control. | [1]                                                              | _         |
| MC4R-null<br>Mice        | 0.5 mg/kg,<br>i.p.              | 25 days                      | Drastic<br>reduction in<br>body weight.                       | [3][4]                                                           |           |
| Food Intake              | DIO Mice                        | 100<br>μg/kg/day, i.p.       | 3 weeks                                                       | Suppressed food intake.                                          | [2]       |
| Aged Mice                | Not specified                   | Not specified                | Reduced food intake.                                          | [5]                                                              |           |
| Fasting Blood<br>Glucose | DIO Mice                        | 100<br>μg/kg/day, i.p.       | 2 weeks                                                       | Significantly lower compared to vehicle-treated group.           | [2]       |
| Diabetic Rats            | 3 and 6<br>mg/kg/day,<br>gavage | 8 weeks                      | Attenuated the increase in blood glucose.                     | [7]                                                              |           |
| Serum<br>Cholesterol     | DIO Mice                        | 1.5 and 3<br>mg/kg, i.p.     | 25 days                                                       | Significantly<br>decreased<br>total                              | [1]       |



|                        |          |                          |         | cholesterol<br>levels.                                                         |     |
|------------------------|----------|--------------------------|---------|--------------------------------------------------------------------------------|-----|
| Serum<br>Triglycerides | DIO Mice | 1.5 and 3<br>mg/kg, i.p. | 25 days | Significantly decreased triglyceride levels (reduced by about 50% at 3 mg/kg). | [1] |

# **Signaling Pathways and Visualizations**

Celastrol's primary mechanism in combating obesity is through enhancing leptin sensitivity in the hypothalamus. This involves several interconnected signaling pathways.



Click to download full resolution via product page

Celastrol's signaling in obesity.





Click to download full resolution via product page

Workflow for studying celastrol in DIO mice.

# **II. Neurodegenerative Diseases**

Celastrol exhibits neuroprotective properties, primarily through its anti-inflammatory and antioxidant activities. Animal models are essential for investigating its potential in treating diseases like Alzheimer's and Parkinson's.

## **Animal Models**

• Alzheimer's Disease (AD) Models:



- Transgenic Mice (e.g., APP/PS1): These mice overexpress human amyloid precursor protein (APP) and presenilin-1 (PS1) with mutations found in familial AD, leading to the formation of amyloid-beta (Aβ) plaques and cognitive deficits.
- Aβ-induced Models: Intracerebral injection of Aβ oligomers (e.g., Aβ25-35) in mice or rats to induce AD-like pathology and cognitive impairment.[3][8][9]
- Parkinson's Disease (PD) Models:
  - MPTP-induced Mice: Administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of PD.[7][10][11][12]
  - α-Synuclein Overexpression Models: Using adeno-associated viruses (AAV) to overexpress human α-synuclein in the substantia nigra, leading to the formation of Lewy body-like aggregates and neurodegeneration.

- · Route of Administration:
  - Intraperitoneal (i.p.) injection: Doses typically range from 1 mg/kg to 3 mg/kg daily.[13][14]
  - Oral gavage: Doses of 1 mg/kg, 3 mg/kg, and 6 mg/kg have been used.[8][15]
- Treatment Duration: Can range from a few days for acute neuroprotection studies to several weeks for chronic treatment to assess long-term effects on pathology and behavior.
- Behavioral Assessments:
  - Morris Water Maze (for AD models):
    - A circular pool is filled with opaque water, and a hidden platform is placed in one quadrant.
    - Mice are trained over several days to find the hidden platform.



- Parameters measured include escape latency (time to find the platform) and time spent in the target quadrant during a probe trial (with the platform removed).
- Rotarod Test (for PD models):
  - Mice are placed on a rotating rod with increasing speed.
  - The latency to fall off the rod is measured.
  - This test assesses motor coordination and balance.[13]
- Barnes Maze (for AD models):
  - A circular platform with holes around the periphery, one of which leads to an escape box.
  - Mice are trained to find the escape box using visual cues.
  - Latency to find the escape box and the number of errors are recorded.[8][15]
- Biochemical and Histological Analyses:
  - Immunohistochemistry/Immunofluorescence:
    - Perfuse the brain and collect brain tissue.
    - Section the brain and stain for markers of neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes), neuronal loss (e.g., NeuN), and specific pathologies (e.g., Aβ plaques in AD, tyrosine hydroxylase for dopaminergic neurons in PD).
  - ELISA:
    - Homogenize brain tissue.
    - Use ELISA kits to quantify levels of inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6).[5]
       [13]
  - Western Blotting:



- Extract proteins from brain tissue.
- Use western blotting to measure the expression levels of proteins in signaling pathways (e.g., p-NF-κB, Nrf2, BACE1).

**Quantitative Data Summary** 

| Quantitative Data Summary                                |                                |                                 |                       |                                                                           |           |  |
|----------------------------------------------------------|--------------------------------|---------------------------------|-----------------------|---------------------------------------------------------------------------|-----------|--|
| Parameter                                                | Animal<br>Model                | Celastrol<br>Dose &<br>Route    | Treatment<br>Duration | Effect of<br>Celastrol                                                    | Reference |  |
| Cognitive Function (Barnes Maze)                         | Aβ25-35-<br>induced AD<br>Mice | 3 mg/kg, pre-<br>treatment      | Not specified         | Mitigated the increase in time to reach the goal box.                     | [8]       |  |
| Inflammatory<br>Cytokines<br>(TNF-α, IL-<br>1β) in brain | Aβ25-35-<br>induced AD<br>Mice | 1, 3, 6 mg/kg,<br>pre-treatment | Not specified         | Restored<br>abnormal<br>levels of<br>inflammatory<br>cytokines.           | [8]       |  |
| Dopaminergic<br>Neuron Loss<br>(TH+<br>neurons)          | MPTP-<br>induced PD<br>Mice    | 10 μg/kg, i.p.                  | 7 days                | Restored the loss of dopaminergic neurons (from ~48% to ~70% of control). | [7]       |  |
| Motor<br>Function<br>(Rotarod)                           | AD Model<br>Mice               | 1 and 2<br>mg/kg                | Not specified         | Significantly improved performance on the rotarod test.                   | [5][13]   |  |

# **Signaling Pathways and Visualizations**

Celastrol's neuroprotective effects are largely attributed to its ability to suppress neuroinflammation and oxidative stress.





Click to download full resolution via product page

Celastrol's neuroprotective signaling.

# III. Cancer

Celastrol has demonstrated potent anti-cancer activities in a variety of preclinical models by inducing apoptosis, inhibiting proliferation, and suppressing angiogenesis and metastasis.

#### **Animal Models**



- Xenograft Models: Human cancer cell lines (e.g., breast, lung, prostate, retinoblastoma) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude mice, NOD-SCID mice).[11][16][17]
- Syngeneic Models: Mouse cancer cells are implanted into immunocompetent mice of the same strain, allowing for the study of celastrol's effects in the context of an intact immune system.

- Route of Administration:
  - Intraperitoneal (i.p.) injection: Doses often range from 1 to 3 mg/kg daily.
  - Oral gavage: Doses around 3 mg/kg have been shown to be effective.[11]
  - Nanoparticle formulations: To improve solubility and bioavailability.[12]
- Treatment Duration: Treatment typically begins when tumors reach a palpable size and continues for several weeks.
- Tumor Growth Measurement:
  - Measure tumor dimensions (length and width) with calipers every few days.
  - Calculate tumor volume using the formula: V = 0.5 × length × width².
  - At the end of the study, excise and weigh the tumors.
- Metastasis Assessment:
  - Harvest organs such as the lungs and liver.
  - Count the number of metastatic nodules on the organ surface.
  - Perform histological analysis (H&E staining) to confirm the presence of metastatic lesions.
- Immunohistochemistry:



- Stain tumor sections for markers of proliferation (e.g., Ki67), apoptosis (e.g., cleaved caspase-3), and angiogenesis (e.g., CD31).
- · Western Blotting:

 Analyze protein extracts from tumor tissue to assess the modulation of key signaling pathways (e.g., p-STAT3, p-Akt, mTOR).

**Ouantitative Data Summary** 

| Parameter                                  | Animal<br>Model                   | Celastrol Dose & Route | Treatment<br>Duration                 | Effect of<br>Celastrol                       | Reference |
|--------------------------------------------|-----------------------------------|------------------------|---------------------------------------|----------------------------------------------|-----------|
| Tumor<br>Volume                            | Prostate Cancer (PC- 3) Xenograft | 2 mg/kg/day,<br>s.c.   | 16 days                               | Decreased<br>from ~129<br>mm³ to ~35<br>mm³. | [17]      |
| Breast Cancer (MDA- MB231) Xenograft       | 3 mg/kg,<br>gavage                | 48 days                | Significantly inhibited tumor growth. | [11]                                         |           |
| Retinoblasto<br>ma (SO-Rb<br>50) Xenograft | Not specified                     | Not specified          | Significantly inhibited tumor growth. | [16]                                         | •         |
| Tumor<br>Weight                            | Prostate Cancer (PC- 3) Xenograft | 2 mg/kg/day,<br>s.c.   | 16 days                               | Reduced<br>from ~110 mg<br>to ~9.5 mg.       | [17]      |

# **Signaling Pathways and Visualizations**

Celastrol's anti-cancer effects are mediated by its interaction with multiple signaling pathways that regulate cell survival, proliferation, and angiogenesis.





Click to download full resolution via product page

Celastrol's anti-cancer signaling.

# IV. Autoimmune and Inflammatory Diseases

Celastrol's potent anti-inflammatory and immunomodulatory properties make it a promising candidate for treating autoimmune diseases like rheumatoid arthritis and inflammatory bowel disease.

#### **Animal Models**

- Rheumatoid Arthritis (RA) Models:
  - Adjuvant-Induced Arthritis (AIA) in Rats: Injection of Freund's complete adjuvant into the paw induces a robust inflammatory arthritis that shares many features with human RA.[3]
     [5][7][14][18]
- Inflammatory Bowel Disease (IBD) Models:



- Dextran Sulfate Sodium (DSS)-induced Colitis in Mice: Administration of DSS in drinking water disrupts the intestinal epithelial barrier, leading to acute colitis.[19][20]
- IL-10 Deficient Mice: These mice spontaneously develop chronic enterocolitis, modeling a key aspect of Crohn's disease.[21]

- Route of Administration:
  - Intraperitoneal (i.p.) injection: Doses around 1 mg/kg daily are effective in AIA rats.[14]
  - Oral gavage: Doses ranging from 2.5 to 7.5 μg/g/day have been shown to ameliorate
     arthritis in rats.[3][7] For colitis models, oral administration of 2 mg/kg has been used.[19]
- Treatment Duration: Treatment can be initiated either prophylactically or therapeutically after disease onset and typically continues for 1-3 weeks.
- Clinical Assessment of Arthritis:
  - Visually score the severity of arthritis in each paw based on erythema and swelling (e.g., on a scale of 0-4).
  - Measure paw volume or ankle perimeter using a plethysmometer or calipers.
- Assessment of Colitis:
  - Monitor body weight, stool consistency, and the presence of blood in the feces to calculate a Disease Activity Index (DAI).
  - Measure colon length at the end of the study (shorter colon length indicates more severe inflammation).
- Histological Analysis:
  - For arthritis, stain joint sections with H&E to assess synovial inflammation, pannus formation, and cartilage/bone erosion.



- For colitis, stain colon sections with H&E to evaluate epithelial damage, inflammatory cell infiltration, and crypt architecture.
- · Cytokine and Inflammatory Marker Analysis:
  - Use ELISA or qRT-PCR to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6, IL-17) and anti-inflammatory cytokines (e.g., IL-10) in serum, joint tissue, or colon tissue.[6][14][22]
  - Measure myeloperoxidase (MPO) activity in colon tissue as a marker of neutrophil infiltration.[21]

## **Quantitative Data Summary**



| Parameter                                                      | Animal<br>Model                        | Celastrol<br>Dose &<br>Route | Treatment<br>Duration                                              | Effect of<br>Celastrol                                  | Reference |
|----------------------------------------------------------------|----------------------------------------|------------------------------|--------------------------------------------------------------------|---------------------------------------------------------|-----------|
| Arthritic<br>Score                                             | Adjuvant-<br>Induced<br>Arthritis Rats | 1 mg/kg, i.p.                | Not specified                                                      | Reduced<br>mean arthritic<br>score from<br>6.2 to <1.0. | [14]      |
| Adjuvant-<br>Induced<br>Arthritis Rats                         | 2.5, 5, 7.5<br>μg/g/day, oral          | 14 days                      | Significantly lower inflammatory score compared to untreated rats. | [3][7]                                                  |           |
| Pro-<br>inflammatory<br>Cytokines (IL-<br>17, IFN-y, IL-<br>6) | Adjuvant-<br>Induced<br>Arthritis Rats | 1 mg/kg, i.p.                | Not specified                                                      | Decreased expression of these cytokines.                | [14]      |
| Neutrophil<br>Infiltration<br>(MPO<br>activity)                | DSS-induced<br>Colitis Mice            | 2 mg/kg, oral                | 7 days                                                             | Attenuated DSS-induced increase in MPO activity.        | [19]      |
| Disease<br>Activity Index<br>(DAI)                             | DSS-induced<br>Colitis Mice            | Not specified                | 7 days                                                             | Decreased<br>DAI score.                                 | [20]      |

# **Signaling Pathways and Visualizations**

Celastrol's therapeutic effects in autoimmune and inflammatory diseases are primarily due to its potent inhibition of pro-inflammatory signaling pathways.





Click to download full resolution via product page

Celastrol's anti-inflammatory signaling.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 2. Celastrol: A Review of Useful Strategies Overcoming its Limitation in Anticancer Application - PMC [pmc.ncbi.nlm.nih.gov]

#### Methodological & Application





- 3. Celastrol Efficacy by Oral Administration in the Adjuvant-Induced Arthritis Model PMC [pmc.ncbi.nlm.nih.gov]
- 4. Celastrol elicits antitumor effects by inhibiting the STAT3 pathway through ROS accumulation in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Control of autoimmune inflammation by celastrol, a natural triterpenoid PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Natural product celastrol suppressed macrophage M1 polarization against inflammation in diet-induced obese mice via regulating Nrf2/HO-1, MAP kinase and NF-kB pathways PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Celastrol Efficacy by Oral Administration in the Adjuvant-Induced Arthritis Model [frontiersin.org]
- 8. Celastrol suppresses humoral immune responses and autoimmunity by targeting the COMMD3/8 complex PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Celastrol Attenuates Multiple Sclerosis and Optic Neuritis in an Experimental Autoimmune Encephalomyelitis Model PMC [pmc.ncbi.nlm.nih.gov]
- 10. Celastrol ameliorates autoimmune disorders in Trex1-deficient mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Celastrol induces ubiquitin-dependent degradation of mTOR in breast cancer cells PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biomimetic celastrol nanocrystals with enhanced efficacy and reduced toxicity for suppressing breast cancer invasion and metastasis PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Celastrol and its Role in Chronic Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 14. Celastrus-derived Celastrol Suppresses Autoimmune Arthritis by Modulating Antigeninduced Cellular and Humoral Effector Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Antitumor activity of celastrol nanoparticles in a xenograft retinoblastoma tumor model -PMC [pmc.ncbi.nlm.nih.gov]
- 17. Celastrol Suppresses Angiogenesis-Mediated Tumor Growth through Inhibition of AKT/Mammalian Target of Rapamycin Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effective treatment of rat adjuvant-induced arthritis by celastrol PMC [pmc.ncbi.nlm.nih.gov]
- 19. Celastrol ameliorates murine colitis via modulating oxidative stress, inflammatory cytokines and intestinal homeostasis PubMed [pubmed.ncbi.nlm.nih.gov]



- 20. Beneficial Effects of Celastrol on Immune Balance by Modulating Gut Microbiota in Experimental Ulcerative Colitis Mice PMC [pmc.ncbi.nlm.nih.gov]
- 21. ovid.com [ovid.com]
- 22. Control of autoimmune inflammation by celastrol, a natural triterpenoid PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Studying Celastrol Effects in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1254244#animal-models-for-studying-celastrol-effects]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com